Desmethylmedazepam
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylmedazepam can be synthesized through the N-demethylation of diazepam. This process involves the removal of a methyl group from diazepam, resulting in the formation of this compound . The reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions.
Industrial Production Methods: In industrial settings, this compound is produced through the same N-demethylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Desmethylmedazepam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form oxazepam, another active benzodiazepine metabolite.
Reduction: Reduction reactions can convert this compound back to diazepam under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Scientific Research Applications
Desmethylmedazepam has several scientific research applications, including:
Mechanism of Action
Desmethylmedazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . It binds to the benzodiazepine receptor site on the GABA-A receptor, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: A parent compound of desmethylmedazepam with similar anxiolytic and sedative properties.
Oxazepam: An active metabolite of this compound with a shorter half-life and faster elimination.
Temazepam: Another benzodiazepine derivative with similar pharmacological effects but different metabolic pathways.
This compound’s unique pharmacokinetic profile and its role as an active metabolite of several benzodiazepines make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOKDTXYPEJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168709 | |
Record name | Desmethylmedazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-78-6 | |
Record name | Desmethylmedazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1694-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylmedazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylmedazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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